2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid
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Description
2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid is a chemical compound with the CAS Number: 1215206-67-9 . Its molecular weight is 242.27 and its IUPAC name is 2’-methoxy-6’-methyl [1,1’-biphenyl]-3-carboxylic acid . The compound is used in research and development .
Molecular Structure Analysis
The InChI code for 2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid is 1S/C15H14O3/c1-10-5-3-8-13 (18-2)14 (10)11-6-4-7-12 (9-11)15 (16)17/h3-9H,1-2H3, (H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid include its molecular weight of 242.27 and its IUPAC name of 2’-methoxy-6’-methyl [1,1’-biphenyl]-3-carboxylic acid . Additional properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Chemical Synthesis and Derivative Development
2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid serves as a precursor in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of novel indole-benzimidazole derivatives through condensation reactions involving indole carboxylic acids and substituted o-phenylenediamines under high-temperature conditions, catalyzed by polyphosphoric acid (Wang et al., 2016). This demonstrates its utility in generating bioactive compounds that could have potential applications in medicinal chemistry.
Facilitation of Synthetic Pathways
The compound has been instrumental in developing efficient synthetic routes to key intermediates for further chemical transformations. For example, it has been involved in the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in the production of pyridine-based carboxylic acids, showcasing its role in facilitating regioselective synthesis and process improvements in organic synthesis (Horikawa et al., 2001).
Application in Bioactive Compound Synthesis
The structural motif of this compound finds relevance in the synthesis of compounds with biological activities. For example, derivatives of furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum have been synthesized and shown to possess anti-tobacco mosaic virus (TMV) and cytotoxic activities against certain human tumor cell lines, indicating the potential of such compounds in agricultural and pharmaceutical applications (Wu et al., 2018).
Development of Fluorescent Labeling Reagents
In addition to its role in synthetic organic chemistry, derivatives of this compound have been explored for developing novel fluorescent labeling reagents. For instance, 6-Methoxy-4-quinolone, derived from related chemical structures, demonstrates strong fluorescence across a wide pH range, stability against light and heat, and potential application in biomedical analysis as a fluorescent labeling agent (Hirano et al., 2004).
Antimicrobial Compound Synthesis
The chemical framework of this compound has also been utilized in the synthesis of antimicrobial compounds. Derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating significant activity against various microbial strains, highlighting its importance in the development of new antimicrobial agents (Noolvi et al., 2016).
Properties
IUPAC Name |
3-(2-methoxy-6-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-8-13(18-2)14(10)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARBIBHVOPEJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681789 |
Source
|
Record name | 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-67-9 |
Source
|
Record name | 2′-Methoxy-6′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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